Myristamine oxide

Catalog No.
S573341
CAS No.
3332-27-2
M.F
C16H35NO
M. Wt
257.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myristamine oxide

CAS Number

3332-27-2

Product Name

Myristamine oxide

IUPAC Name

N,N-dimethyltetradecan-1-amine oxide

Molecular Formula

C16H35NO

Molecular Weight

257.45 g/mol

InChI

InChI=1S/C16H35NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2,3)18/h4-16H2,1-3H3

InChI Key

ONHFWHCMZAJCFB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC[N+](C)(C)[O-]

Synonyms

myristyldimethylamine oxide, tetradecyldimethylamine oxide

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)[O-]

Membrane Biology Research:

Myristamine oxide, due to its amphiphilic nature (having both water-loving and water-repelling parts), is a valuable tool in membrane biology research. It can:

  • Solubilize membrane proteins: Myristamine oxide helps solubilize and stabilize integral membrane proteins, which are essential for studying their structure, function, and interactions with other biomolecules [].
  • Mimic the biological environment: Myristamine oxide's ability to mimic the natural environment of membrane proteins makes it ideal for studying protein-lipid interactions and membrane dynamics [].

Drug Delivery Research:

Myristamine oxide's amphiphilic properties also make it promising for drug delivery research. It can be used to:

  • Formulate drug delivery systems: Myristamine oxide can be incorporated into liposomes, micelles, and other nanocarriers to improve drug solubility, bioavailability, and targeted delivery [].
  • Enhance drug penetration: Its ability to interact with membranes can potentially enhance the penetration of drugs across biological barriers [].

Other Research Applications:

Beyond the areas mentioned above, myristamine oxide finds applications in other research fields, such as:

  • Protein purification: Myristamine oxide can be used in protein purification protocols due to its ability to selectively solubilize and separate proteins [].
  • Cosmetics and personal care products: Myristamine oxide is used in various cosmetic and personal care products as a surfactant, thickener, and stabilizer [].

Myristamine oxide is a zwitterionic surfactant characterized by its long-chain alkyl group, specifically a tetradecyl tail (C14). It is chemically classified as an amine oxide, with the molecular formula C₁₆H₃₅NO. This compound is commonly utilized in cosmetic formulations, particularly in shampoos and conditioners, due to its properties as a foam stabilizer and hair conditioning agent. Myristamine oxide is known for its antimicrobial activity, showing effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .

Typical of amine oxides. One notable reaction involves its interaction with halides, where the halide is heated with myristamine oxide in the presence of a base like sodium hydrogen carbonate. This can lead to the formation of new compounds through nucleophilic substitution . Additionally, myristamine oxide can undergo hydrolysis under specific conditions, resulting in the release of myristyl amine and other by-products .

The biological activity of myristamine oxide extends beyond its antimicrobial properties. It acts as an antistatic agent, reducing electrostatic charges on hair and skin, which is particularly beneficial in cosmetic applications. Furthermore, it contributes to the natural moisturizing factors of human skin, aiding in maintaining skin hydration and barrier function . Its biocompatibility makes it suitable for use in personal care products.

Myristamine oxide can be synthesized through several methods:

  • Oxidation of Myristyl Amine: The most common method involves oxidizing myristyl amine using oxidizing agents such as hydrogen peroxide or peracids.
  • Quaternization Reaction: Myristyl amine can also be reacted with an appropriate oxidizing agent to form myristamine oxide directly.
  • Base-Catalyzed Reactions: In some cases, base-catalyzed reactions involving myristyl halides can yield myristamine oxide .

These synthesis methods allow for the production of myristamine oxide with varying purity levels suitable for different applications.

Myristamine oxide shares similarities with several other amine oxides and surfactants. Below are some comparable compounds:

Compound NameAlkyl Chain LengthKey Features
Lauryldimethylamine oxideC12Antimicrobial; used in personal care
Stearyldimethylamine oxideC18Higher antimicrobial activity; thicker consistency
Palmitamidopropyl betaineC16Amphoteric; mildness and conditioning properties

Uniqueness of Myristamine Oxide:

  • Myristamine oxide's unique C14 alkyl chain provides a balance between mildness and effective cleansing properties, making it particularly suitable for sensitive skin formulations.
  • Its dual role as both a surfactant and a conditioning agent distinguishes it from other similar compounds that may serve only one function .

Physical Description

Liquid; Dry Powder

XLogP3

6.4

Hydrogen Bond Acceptor Count

1

Exact Mass

257.271864740 g/mol

Monoisotopic Mass

257.271864740 g/mol

Heavy Atom Count

18

UNII

J086PM3RRT

GHS Hazard Statements

Aggregated GHS information provided by 966 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (56.21%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (95.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (92.34%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

3332-27-2

Wikipedia

Myristamine_oxide
Meta-Hydroxynorephedrine

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Cleansing; Hydrotrope; Foam boosting; Antistatic; Hair conditioning; Surfactant; Emulsifying

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Construction
All Other Basic Organic Chemical Manufacturing
Wholesale and Retail Trade
1-Tetradecanamine, N,N-dimethyl-, N-oxide: ACTIVE

Dates

Modify: 2023-08-15

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